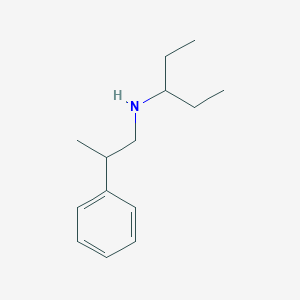

(Pentan-3-yl)(2-phenylpropyl)amine

Description

“(Pentan-3-yl)(2-phenylpropyl)amine” is a secondary amine with a branched pentyl group (pentan-3-yl) and a 2-phenylpropyl substituent. The molecular formula is C₁₄H₂₃N (MW: 205.34 g/mol). Key features include:

- Steric profile: The 2-phenylpropyl group introduces steric bulk compared to simpler alkylamines.

- Aromatic interactions: The phenyl group may engage in π-π stacking or hydrophobic interactions in biological systems.

- Stability: Amines with similar substituents (e.g., 2-phenylpropyl) undergo pyrolysis via elimination reactions .

Properties

CAS No. |

1042540-01-1 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-(2-phenylpropyl)pentan-3-amine |

InChI |

InChI=1S/C14H23N/c1-4-14(5-2)15-11-12(3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3 |

InChI Key |

WRASRZCXIQTYDC-UHFFFAOYSA-N |

SMILES |

CCC(CC)NCC(C)C1=CC=CC=C1 |

Canonical SMILES |

CCC(CC)NCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key parameters of “(Pentan-3-yl)(2-phenylpropyl)amine” with structurally related amines:

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (Pentan-3-yl)(2-phenylpropyl)amine | C₁₄H₂₃N | 205.34 | 2-phenylpropyl, pentan-3-yl | High steric bulk, potential thermal stability |

| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 3-methoxyphenylmethyl | Increased polarity due to methoxy group; hydrogen-bonding capacity |

| 1-(2-Methoxyphenyl)ethylamine | C₁₈H₂₃NO | 277.39 | 2-methoxyphenethyl, 2-phenylpropyl | Enhanced lipophilicity and aromatic interactions |

| (3-Ethoxypropyl)(pentan-3-yl)amine | C₁₀H₂₃NO | 173.30 | 3-ethoxypropyl | Ether linkage improves solubility; lower molecular weight |

| (4-Butoxyphenyl)methylamine | C₁₆H₂₇NO | 249.39 | 4-butoxyphenylmethyl | Extended alkoxy chain increases hydrophobicity |

Thermal and Chemical Stability

- Thermal degradation : The 2-phenylpropyl group in the target compound may confer stability similar to cyclooctyl-substituted amines, which pyrolyze without rearrangement .

- Oxidative stability : Methoxy or ethoxy substituents (e.g., in and ) could reduce oxidative degradation compared to purely alkyl/aryl amines.

Critical Analysis of Data Limitations

- Synthesis gaps : Specific protocols for “(Pentan-3-yl)(2-phenylpropyl)amine” are absent; inferences are drawn from analogs.

Preparation Methods

Nucleophilic Substitution Using Haloalkanes and Amines

One classical approach to synthesizing secondary amines like (Pentan-3-yl)(2-phenylpropyl)amine is via nucleophilic substitution where a haloalkane reacts with a primary or secondary amine. For example, the preparation of 3-phenylpropylamine involves the reaction of 3-chloropropylbenzene derivatives with nucleophiles under basic conditions.

-

Preparation of a phthalimide salt intermediate by reacting potassium phthalimide with chloro-substituted phenylalkanes in N,N-dimethylformamide (DMF) at elevated temperatures (90–100 °C) for 16–24 hours.

Subsequent hydrazinolysis of the isoindoline-1,3-diketone intermediate with hydrazine hydrate in methanol under reflux for 26–28 hours to liberate the primary amine.

Reaction Conditions and Yields:

Step Reagents Conditions Yield (%) Purity (HPLC %) Phthalimide substitution Potassium phthalimide, K2CO3, DMF 90–100 °C, 16–24 h 97–99 89–93 Hydrazinolysis to amine Hydrazine hydrate, MeOH Reflux, 26–28 h 94–95 95–99

This method is valuable for preparing phenylpropylamines and can be adapted for the 2-phenylpropyl moiety by selecting appropriate haloalkane precursors.

Reductive Amination

Another widely used method for preparing secondary amines involves reductive amination, where a ketone or aldehyde is reacted with a primary amine in the presence of a reducing agent to form a secondary amine.

For (Pentan-3-yl)(2-phenylpropyl)amine, the synthetic route would involve:

Reacting 2-phenylpropanal (or 2-phenylacetone) with pentan-3-ylamine under reductive amination conditions.

Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation with Pd/C under hydrogen atmosphere.

-

High selectivity for secondary amine formation.

Mild reaction conditions and good yields.

-

Reagents Solvent Temperature Time Yield (%) 2-Phenylpropanal + Pentan-3-ylamine + NaBH3CN Methanol or dichloromethane Room temp to 50 °C 12–24 h 70–90

This method is favored industrially for its operational simplicity and scalability.

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution with phthalimide intermediate | High purity, well-established for phenylalkylamines | Multi-step, longer reaction times, use of hydrazine | 94–99 | Moderate |

| Reductive amination | Direct, fewer steps, mild conditions | Requires careful control of reducing agent, possible over-reduction | 70–90 | High |

The phthalimide method yields high purity amines (>95% by HPLC) with yields around 95% after recrystallization, making it suitable for laboratory-scale synthesis of phenylpropylamines.

Reductive amination methods benefit from catalyst and solvent optimization to improve yield and reduce side reactions. For example, using sodium triacetoxyborohydride in dichloromethane at room temperature minimizes over-reduction and improves selectivity.

Reaction times and temperatures are critical parameters; prolonged reflux or elevated temperatures increase yields but may also increase by-products.

Purification typically involves acid-base extraction and recrystallization or chromatography to achieve analytical purity.

| Route | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Phthalimide substitution | 2-Phenylpropyl chloride + potassium phthalimide | DMF, K2CO3, 90–100 °C; hydrazine hydrate, MeOH reflux | 94–99 | 95–99 | Multi-step, high purity |

| Reductive amination | 2-Phenylpropanal + pentan-3-ylamine | NaBH3CN or NaBH(OAc)3, MeOH/DCM, RT–50 °C | 70–90 | 90–95 | Direct, scalable, mild conditions |

The preparation of (Pentan-3-yl)(2-phenylpropyl)amine can be effectively achieved via nucleophilic substitution of haloalkanes with amines using phthalimide intermediates or via reductive amination of 2-phenylpropanal with pentan-3-ylamine. Both methods have been validated in related amine syntheses with high yields and purities. Selection of the method depends on the scale, available starting materials, and desired purity. The phthalimide method offers high purity but involves more steps; reductive amination is more straightforward and industrially favored.

Q & A

Q. What are the primary synthetic routes for (Pentan-3-yl)(2-phenylpropyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via:

- Nucleophilic substitution : Reacting 2-phenylpropyl halides with pentan-3-ylamine in polar aprotic solvents (e.g., DMF) at 60–80°C. Yields depend on steric hindrance and leaving-group reactivity .

- Reductive amination : Using hydrogenation catalysts (e.g., Pd/C or Raney Ni) with 2-phenylpropyl ketones and pentan-3-ylamine. Temperature (25–50°C) and pressure (1–3 atm H₂) optimize enantioselectivity .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Pd(PPh₃)₂Cl₂) with alkynes or aryl halides, requiring ligands (e.g., PPh₃) and bases (e.g., Et₃N) to stabilize intermediates .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Parameters |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 90–95% | Solvent polarity, temperature |

| Reductive Amination | 70–85 | 85–92% | Catalyst type, H₂ pressure |

| Palladium-Catalyzed | 50–67 | 80–88% | Ligand ratio, base strength |

Q. Which analytical techniques are most effective for characterizing (Pentan-3-yl)(2-phenylpropyl)amine and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton environments (δ 1.2–2.8 ppm for aliphatic chains) and phenyl group signals (δ 6.8–7.4 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₂₁N, exact mass 203.17 g/mol). Fragmentation patterns distinguish positional isomers .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times correlate with enantiomeric excess (ee) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., halogens in (2,4-Difluorophenyl)methylamine) increase oxidative stability but reduce nucleophilicity. This is quantified via Hammett constants (σ) and cyclic voltammetry .

- Steric hindrance : Bulky substituents (e.g., 2-bromo-4,5-dimethoxy in N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine) slow enzymatic degradation (e.g., by cytochrome P450) but enhance receptor binding selectivity .

Table 2 : Substituent Effects on Bioactivity

| Substituent | IC₅₀ (μM) for TA Inhibition | LogP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| -H (Parent compound) | 12.3 ± 1.2 | 3.1 | 2.5 |

| -2,4-F₂ | 8.7 ± 0.9 | 3.5 | 4.2 |

| -4-CH₃O | 15.6 ± 2.1 | 2.8 | 1.8 |

Q. What experimental strategies resolve contradictions in reported enantioselectivity during transaminase-mediated synthesis?

- Methodological Answer : Discrepancies arise from:

- Enzyme source variability : Commercial vs. recombinant transaminases (e.g., from E. coli vs. Aspergillus). Use immobilized enzymes for consistent activity .

- Cofactor regeneration : NADH/NAD⁺ ratios impact equilibrium. Couple with glucose dehydrogenase for sustained cofactor supply .

- Solvent engineering : Biphasic systems (e.g., water/octanol) improve substrate solubility and reduce product inhibition.

Q. How can researchers differentiate decomposition pathways under thermal or oxidative stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >200°C for parent compound vs. 180°C for halogenated derivatives) .

- LC-MS/MS : Detects degradation products like imines (m/z 185.1) or nitriles (m/z 159.0) under oxidative conditions .

- Isotopic labeling : Use deuterated analogs (e.g., 2-Phenylethyl-d₄-amine) to trace hydrogen transfer during pyrolysis .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for this compound’s inhibition of transaminases (TAs)?

- Methodological Answer : Variations arise from:

- Assay conditions : pH (optimal 7.4–8.0), temperature (25°C vs. 37°C), and substrate concentrations (Km vs. non-Km levels) .

- Enzyme isoforms : TA1 vs. TA2 isoforms show 10-fold differences in inhibitor sensitivity. Validate with isoform-specific knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.